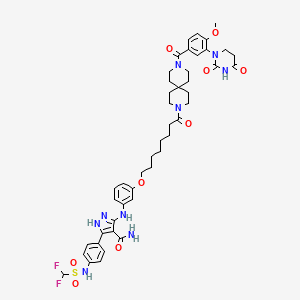

PROTAC MLKL Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H55F2N9O9S |

|---|---|

Molecular Weight |

948.0 g/mol |

IUPAC Name |

5-[4-(difluoromethylsulfonylamino)phenyl]-3-[3-[8-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]-8-oxooctoxy]anilino]-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C46H55F2N9O9S/c1-65-36-16-13-31(28-35(36)57-22-17-37(58)51-45(57)62)43(61)56-25-20-46(21-26-56)18-23-55(24-19-46)38(59)10-5-3-2-4-6-27-66-34-9-7-8-33(29-34)50-42-39(41(49)60)40(52-53-42)30-11-14-32(15-12-30)54-67(63,64)44(47)48/h7-9,11-16,28-29,44,54H,2-6,10,17-27H2,1H3,(H2,49,60)(H2,50,52,53)(H,51,58,62) |

InChI Key |

XDPRKJSOJYMCMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CCCCCCCOC4=CC=CC(=C4)NC5=NNC(=C5C(=O)N)C6=CC=C(C=C6)NS(=O)(=O)C(F)F)CC2)N7CCC(=O)NC7=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC MLKL Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and the response to pathogens. A key effector protein in this pathway is the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. Given its central role, MLKL has emerged as a promising therapeutic target for diseases driven by excessive necroptosis.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific proteins via the ubiquitin-proteasome system. This guide provides a detailed technical overview of the mechanism of action of PROTAC MLKL Degrader-1, a first-in-class degrader of MLKL.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to MLKL and an E3 ubiquitin ligase. This binding induces the formation of a ternary complex, bringing MLKL into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to MLKL, leading to its polyubiquitination. The polyubiquitinated MLKL is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell and thereby preventing necroptotic cell death.

Caption: Mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Kd) | 32 nM | N/A | KINOMEscan | |

| Degradation (DC50) | 2.4 µM | HT29 | Western Blot | |

| Max Degradation (Dmax) | >90% | HT29 | Western Blot | |

| Cellular Potency (IC50) | Not Reported | N/A | N/A |

Table 1: In Vitro and Cellular Activity of this compound.

| Target | Binding/Degradation | Concentration | Cell Line | Reference |

| RIPK1 | No detectable binding | up to 10 µM | HT29 | |

| RIPK3 | No detectable binding | up to 10 µM | HT29 |

Table 2: Selectivity Profile of this compound.

Signaling Pathways

The Necroptosis Signaling Pathway

Necroptosis is initiated by various stimuli, such as TNF-α, leading to the formation of the necrosome, a complex containing RIPK1 and RIPK3. Within the necrosome, RIPK3 becomes phosphorylated and activated, which in turn phosphorylates MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, causing lytic cell death.

Caption: The canonical necroptosis signaling pathway.

Experimental Protocols

Western Blot Analysis of MLKL Degradation

This protocol details the procedure for assessing the degradation of MLKL in cells treated with this compound.

Workflow:

Caption: Workflow for Western Blot Analysis.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed HT29 cells in 6-well plates at a density of 5 x 10^5 cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against MLKL (e.g., rabbit anti-MLKL, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize MLKL band intensity to a loading control (e.g., GAPDH or β-actin).

-

Necroptosis Cell Viability Assay

This protocol describes how to assess the ability of this compound to protect cells from necroptosis.

Workflow:

Caption: Workflow for Necroptosis Cell Viability Assay.

Detailed Methodology:

-

Cell Seeding:

-

Seed HT29 cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Allow cells to adhere overnight.

-

-

Pre-treatment and Induction of Necroptosis:

-

Pre-treat cells with varying concentrations of this compound for 4 hours.

-

Induce necroptosis by adding a combination of TNF-α (100 ng/mL), Smac mimetic (e.g., birinapant, 200 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).

-

-

Cell Viability Measurement:

-

Incubate the cells for 24 hours.

-

Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis:

-

Normalize the luminescence readings of treated wells to the vehicle-treated, non-induced control wells (representing 100% viability).

-

Plot cell viability against the concentration of this compound to determine the protective effect.

-

Conclusion

This compound represents a novel and potent tool for the targeted degradation of MLKL. By hijacking the cell's own ubiquitin-proteasome system, this molecule effectively eliminates the key executioner of necroptosis, offering a promising therapeutic strategy for a range of inflammatory and other diseases where necroptosis is implicated. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit this innovative approach.

The Degradation of MLKL: A Technical Guide to a Core Necroptotic Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed lineage kinase domain-like (MLKL) protein is the terminal effector of necroptosis, a form of regulated cell death critical in various physiological and pathological processes, including inflammation and host defense. The activation of MLKL, through phosphorylation by Receptor-Interacting Protein Kinase 3 (RIPK3), triggers its oligomerization and translocation to the plasma membrane, leading to membrane permeabilization and cell death. However, the cellular fate of MLKL is not solely determined by its activation; a complex network of degradation pathways tightly controls its abundance, thereby setting the threshold for necroptotic signaling. This technical guide provides an in-depth exploration of the core pathways governing MLKL protein degradation, offering valuable insights for researchers and professionals in drug development.

Core Degradation Pathways of MLKL

The cellular concentration of MLKL is primarily regulated by two major degradation systems: the ubiquitin-proteasome system and the lysosomal pathway. These pathways are intricately linked with post-translational modifications, chaperone activity, and endosomal trafficking.

Ubiquitin-Mediated Degradation

Ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a key signaling event that can mark proteins for degradation by the proteasome or lysosomes. MLKL is subject to both multi-mono-ubiquitylation and polyubiquitination, with distinct functional outcomes.

E3 Ubiquitin Ligases and Deubiquitinases:

The specificity of ubiquitination is conferred by E3 ubiquitin ligases. The HECT-type E3 ligase ITCH has been identified as a key enzyme that mediates the K63-linked polyubiquitination of MLKL.[1] This ubiquitination is crucial for targeting MLKL to endosomes.[1] Conversely, the deubiquitinase (DUB) USP21 can remove ubiquitin from MLKL, thereby counteracting its degradation and potentially enhancing its necroptotic activity.[2]

Ubiquitination Sites and Linkage Types:

Mass spectrometry analyses have identified several lysine (B10760008) (K) residues on MLKL that are subject to ubiquitination. In mouse MLKL, these include K9, K51, K69, K77, K172, and K219.[3] In human MLKL, K230 is a known ubiquitination site.[3] The type of ubiquitin linkage plays a critical role in determining the fate of MLKL. K63-linked polyubiquitination primarily serves a non-degradative, signaling function, directing MLKL to endosomes.[1] In contrast, multi-mono-ubiquitylation and potentially other linkage types can target MLKL for degradation by both the proteasome and lysosomes.[2]

Proteasomal and Lysosomal Degradation

Both the 26S proteasome and the lysosome are involved in the turnover of MLKL. The choice of degradation pathway can depend on the cellular context and the specific ubiquitination pattern. Inhibition of the proteasome with drugs like MG132 or the lysosome with inhibitors such as bafilomycin A1 has been shown to delay the degradation of ubiquitylated MLKL.[2] This indicates that both pathways contribute to controlling the levels of activated MLKL.[2]

Regulation of MLKL Stability

The stability of MLKL is not solely dependent on degradation machinery but is also actively regulated by molecular chaperones and its involvement in endosomal trafficking pathways.

The Role of Hsp90

The molecular chaperone Heat shock protein 90 (Hsp90) plays a crucial role in maintaining the stability of MLKL.[4] Hsp90 interacts with MLKL and prevents its degradation. Inhibition of Hsp90 activity with small molecules like 17-AAG leads to the destabilization and subsequent proteasomal degradation of MLKL.[4]

Endosomal Trafficking and the ESCRT Machinery

MLKL has a non-necroptotic role in regulating endosomal trafficking.[5] Upon activation, phosphorylated MLKL can translocate to endosomes and interact with the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[6] The ESCRT machinery is involved in membrane remodeling and can repair MLKL-induced membrane damage.[6][7] Furthermore, the ESCRT machinery can facilitate the packaging of MLKL into extracellular vesicles, providing a mechanism to clear activated MLKL from the cell and thereby limit necroptotic signaling.[6]

Quantitative Data on MLKL Degradation

Understanding the kinetics of MLKL degradation is crucial for therapeutic interventions. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Cell Type | Condition | Reference |

| MLKL Half-Life | >28 hours | HeLa | Control | [2] |

| 12 hours | HeLa | 17-AAG (Hsp90 inhibitor) treatment | [2] | |

| Effect of Hsp90 Inhibition on MLKL Protein Levels | Time- and concentration-dependent decrease | HeLa | 17-AAG treatment | [2] |

| Subtle decrease after 15-24 hours | Mouse Dermal Fibroblasts | 17-AAG, AT13387, NVP-BEP800 treatment | [8] | |

| Effect of Proteasome and Lysosome Inhibitors on Ubiquitylated MLKL | Delayed degradation | Mlkl-/- MDFs expressing N-FLAG MLKL | Bafilomycin (lysosome inhibitor) or PS341 (proteasome inhibitor) treatment | [2] |

Table 1: Quantitative Analysis of MLKL Protein Stability. This table provides a summary of the half-life of MLKL protein under normal and inhibitory conditions, as well as the qualitative effects of proteasome and lysosome inhibitors on its degradation.

| Ubiquitination Site (Mouse MLKL) | Ubiquitin Linkage Type | E3 Ligase | Deubiquitinase | Functional Consequence | Reference |

| K9, K51, K69, K77 | Multi-mono-ubiquitination | Not specified | USP21 | Proteasomal and lysosomal degradation | [2] |

| K51, K77, K172, K219 | K63-linked polyubiquitination | ITCH | Not specified | Targeting to endosomes | [1][3] |

| Ubiquitination Site (Human MLKL) | |||||

| K230 | Ubiquitinated | Not specified | Not specified | Not fully characterized | [3] |

Table 2: Ubiquitination of MLKL. This table details the known ubiquitination sites on mouse and human MLKL, the type of ubiquitin linkage, the responsible E3 ligases and deubiquitinases, and the resulting functional outcome.

Key Experimental Protocols

Accurate investigation of the MLKL degradation pathway relies on robust experimental methodologies. The following section provides detailed protocols for key experiments.

Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination

This assay is used to determine the rate of protein degradation by inhibiting new protein synthesis.

Materials:

-

Cells expressing the protein of interest

-

Complete cell culture medium

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to MLKL and a loading control (e.g., β-actin or GAPDH)

Procedure:

-

Seed cells in multi-well plates and grow to the desired confluency.

-

Treat cells with CHX at a final concentration of 10-100 µg/mL.

-

Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after CHX addition.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Resolve equal amounts of protein from each time point by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against MLKL and a loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities and normalize the MLKL signal to the loading control for each time point.

-

Plot the normalized MLKL protein levels against time to determine the half-life.

In Vivo Ubiquitination Assay by Immunoprecipitation

This protocol is designed to detect the ubiquitination of MLKL within cells.

Materials:

-

Cells co-transfected with plasmids expressing tagged MLKL and tagged ubiquitin (e.g., HA-Ub)

-

Lysis buffer (e.g., 1% SDS buffer followed by dilution with Triton X-100 buffer) containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)

-

Antibody against the MLKL tag for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody against the ubiquitin tag (e.g., anti-HA) and the MLKL tag

Procedure:

-

Lyse the transfected cells in a denaturing lysis buffer to disrupt protein-protein interactions.

-

Dilute the lysate with a non-denaturing buffer to allow for antibody binding.

-

Incubate the lysate with an antibody against the MLKL tag overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an antibody against the ubiquitin tag to detect ubiquitinated MLKL. A ladder of high molecular weight bands will indicate polyubiquitination.

Tandem Ubiquitin Binding Entities (TUBEs) Pulldown Assay

TUBEs are engineered proteins with high affinity for polyubiquitin (B1169507) chains, allowing for efficient enrichment of ubiquitinated proteins.

Materials:

-

Cell lysate

-

TUBE-conjugated agarose beads (e.g., Agarose-TUBE1)

-

Lysis buffer containing protease and deubiquitinase inhibitors

-

Wash buffer (e.g., TBS-T)

-

Elution buffer (e.g., 0.2 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to MLKL

Procedure:

-

Prepare cell lysates in a buffer containing protease and deubiquitinase inhibitors.

-

Equilibrate the TUBE-conjugated agarose beads in lysis buffer.

-

Incubate the cell lysate with the equilibrated beads for 2-4 hours or overnight at 4°C with rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound ubiquitinated proteins.

-

Analyze the eluate by Western blotting with an anti-MLKL antibody to detect ubiquitinated MLKL.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental steps is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows.

Caption: Overview of the MLKL protein degradation and regulation pathways.

Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.

Caption: Workflow for in vivo ubiquitination assay using immunoprecipitation.

Conclusion

The degradation of MLKL is a critical regulatory node in the necroptotic cell death pathway. A sophisticated interplay between the ubiquitin-proteasome system, lysosomal degradation, chaperone-mediated stability, and endosomal trafficking dictates the cellular levels of MLKL, thereby controlling the threshold for necroptosis execution. A thorough understanding of these degradation pathways and the methodologies to study them is paramount for the development of novel therapeutic strategies that target necroptosis in various diseases, including inflammatory disorders and cancer. This technical guide provides a comprehensive overview of the current knowledge and essential protocols to aid researchers in this endeavor.

References

- 1. Site-specific ubiquitination of MLKL targets it to endosomes and targets Listeria and Yersinia to the lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis | The EMBO Journal [link.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. Hsp90 modulates the stability of MLKL and is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLKL, the Protein that Mediates Necroptosis, Also Regulates Endosomal Trafficking and Extracellular Vesicle Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. ESCRT-III acts downstream of MLKL to regulate necroptotic cell death and its consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSP90 activity is required for MLKL oligomerisation and membrane translocation and the induction of necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Necroptosis Research: A Technical Guide to PROTAC MLKL Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of programmed cell death independent of caspases, has emerged as a critical pathway in various physio-pathological processes, including inflammation, neurodegenerative diseases, and cancer. A key executioner of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon activation through phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[1][2][3] The central role of MLKL makes it an attractive therapeutic target. This technical guide provides an in-depth overview of a novel approach to target MLKL: proteolysis-targeting chimeras (PROTACs), with a specific focus on the discovery and synthesis of PROTAC MLKL Degrader-1.

PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein. This guide will delve into the specifics of this compound, a pioneering molecule in this class, as well as a related potent degrader, MP-11.

Necroptosis Signaling Pathway

The canonical necroptosis pathway is initiated by stimuli such as TNF-α, in the absence of active caspase-8.[5] This leads to the formation of the necrosome, a complex containing RIPK1 and RIPK3.[6] RIPK3 then phosphorylates MLKL, triggering a conformational change that unleashes its cytotoxic potential.[1][2] The activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, culminating in cell lysis.[5][6]

This compound: Discovery and Mechanism of Action

This compound, also identified as compound 36 in its discovery publication, was developed as a potent and selective degrader of MLKL.[7][8] It is a chimeric molecule composed of a ligand that binds to MLKL, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7] By inducing the proximity of MLKL and CRBN, this compound facilitates the ubiquitination of MLKL, marking it for degradation by the proteasome. This effectively reduces the cellular levels of MLKL, thereby inhibiting the execution of necroptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related covalent degrader MP-11.

Table 1: In Vitro and In-Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| Dmax | >90% | - | - | [7][9][10] |

| Kd (for MLKL) | 32 nM | - | KINOMEscan | [11] |

| DC50 | 2.4 µM | HT29 | Western Blot | [11] |

| Cellular Use Concentration | 10 µM | HT29 | - | [11] |

Table 2: Activity of Covalent MLKL PROTAC Degrader MP-11

| Parameter | Value | Assay/Model | Reference |

| Dmax | 95.06% | - | [4] |

| Antinecroptotic Activity | Nanomolar scale | Human cell lines | [12][13][14] |

| In Vivo Efficacy | Effectively degraded MLKL | Xenograft model | [12][13][14] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies for key experiments involved in the characterization of PROTAC MLKL degraders.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A detailed, step-by-step synthesis protocol is typically provided in the supplementary information of the primary research article.[7] The general workflow involves the synthesis of the MLKL ligand, the CRBN ligand, and the linker, followed by their conjugation. For the precise synthesis of "this compound (Compound 36)", researchers are directed to the supplementary materials of the publication "PROTACs Targeting MLKL Protect Cells from Necroptosis" in the Journal of Medicinal Chemistry (2023).[7]

Western Blotting for MLKL Degradation

This protocol is essential to quantify the degradation of MLKL induced by the PROTAC.

-

Cell Culture and Treatment: Plate cells (e.g., HT-29) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC MLKL degrader or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MLKL overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

Necroptosis Induction and Cell Viability Assay (TSZ Model)

The TSZ (TNF-α, Smac mimetic, and z-VAD-FMK) model is a standard method to induce necroptosis in vitro.[15]

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Pre-treatment: Pre-treat the cells with the PROTAC MLKL degrader or vehicle control for a designated period.

-

Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (z-VAD-FMK).

-

Cell Viability Measurement: After the induction period (e.g., 24 hours), assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Normalize the viability data to the vehicle-treated control cells and plot the results to determine the protective effect of the PROTAC degrader.

Conclusion and Future Directions

This compound and related molecules like MP-11 represent a significant advancement in the field of necroptosis research. By specifically targeting MLKL for degradation, these molecules provide powerful tools to study the role of MLKL in various diseases and offer a promising therapeutic strategy. The data presented herein demonstrates the feasibility and potential of this approach. Future research will likely focus on optimizing the pharmacological properties of these degraders, expanding their application to a wider range of disease models, and ultimately translating these findings into clinical applications. The detailed protocols and data provided in this guide are intended to facilitate these efforts and accelerate the development of novel therapies targeting necroptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Necroptosis plays a role in TL1A-induced airway inflammation and barrier damage in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Studying cell death | Abcam [abcam.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]

- 9. (Open Access) From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors (2023) | Christopher R Gardner | 16 Citations [scispace.com]

- 10. abmole.com [abmole.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

Structural Basis of MLKL-PROTAC-CRBN Ternary Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. This technical guide provides a comprehensive overview of the structural and mechanistic aspects of PROTACs targeting the Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), a key effector in the necroptosis cell death pathway. While a high-resolution experimental structure of the MLKL-PROTAC-CRBN ternary complex has yet to be publicly disclosed, this document synthesizes the current knowledge on MLKL degraders, details the general experimental protocols for PROTAC characterization, and presents critical signaling and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers in the field of targeted protein degradation and necroptosis-related drug discovery.

Introduction to MLKL and Necroptosis

Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key effector protein in this pathway is the Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[1] Upon activation of the necroptosis pathway, Receptor-Interacting Protein Kinase 3 (RIPK3) phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane. This ultimately results in membrane disruption and cell death.[1] Given its central role, MLKL has emerged as an attractive therapeutic target for diseases driven by excessive necroptosis.

PROTAC-Mediated Degradation of MLKL

PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the protein of interest (in this case, MLKL), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The formation of a stable ternary complex between MLKL, the PROTAC, and CRBN facilitates the ubiquitination of MLKL, marking it for degradation by the proteasome.[2] This approach offers a catalytic mode of action and has the potential to overcome the limitations of traditional small molecule inhibitors.[3]

Current State of MLKL PROTACs

Recent research has demonstrated the feasibility of developing potent MLKL-targeting PROTACs. These efforts have led to the identification of degraders that effectively reduce MLKL levels and protect cells from necroptosis.[1] For instance, covalent MLKL PROTACs have been developed that exhibit nanomolar anti-necroptotic activity in human cell lines and effectively degrade MLKL in vivo.[4][5]

Quantitative Data on MLKL Degraders

While a solved ternary complex structure is not yet available, studies on MLKL PROTACs have reported quantitative data on their degradation efficiency. This information is crucial for understanding their structure-activity relationships.

| Compound ID | E3 Ligase Recruited | Dmax (%) | Cell Line | Reference |

| MP-11 | Not Specified | >95 | HT-29 | [6] |

Note: The available literature on MLKL PROTACs is still emerging, and comprehensive quantitative data on binding affinities (Kd) for the ternary complex are not yet publicly available.

Experimental Protocols for PROTAC Characterization

The development and validation of a PROTAC require a suite of biophysical, biochemical, and cell-based assays to characterize its mechanism of action.

Biophysical Assays for Ternary Complex Formation

4.1.1. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[7] It directly measures the heat released or absorbed during the binding of a PROTAC to its target protein and E3 ligase, providing information on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8]

Protocol Outline:

-

Sample Preparation: Dialyze the purified MLKL and CRBN-DDB1 complex into an identical buffer to minimize heats of dilution.[8] Degas all solutions before use.

-

Concentration Determination: Accurately determine the concentrations of the proteins and the PROTAC.

-

ITC Experiment:

-

Typically, the PROTAC is loaded into the syringe, and the target protein (MLKL) is placed in the sample cell.

-

A series of small injections of the PROTAC are made into the sample cell.

-

The heat change upon each injection is measured.

-

-

Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the binary interaction. For ternary complex analysis, one protein-PROTAC binary complex is formed first and then titrated with the second protein.[9]

4.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[10][11] It is a powerful tool for measuring the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.[3][12][13]

Protocol Outline:

-

Chip Preparation: Immobilize one of the binding partners (e.g., biotinylated CRBN-DDB1) onto a streptavidin-coated sensor chip.[10]

-

Binary Interaction Analysis:

-

Flow the PROTAC over the immobilized E3 ligase to measure their binding kinetics and affinity.

-

In a separate experiment, flow the PROTAC over immobilized MLKL.

-

-

Ternary Complex Analysis:

-

Inject a pre-incubated mixture of the PROTAC and the target protein (MLKL) at various concentrations over the immobilized E3 ligase.[10]

-

Alternatively, sequentially inject the PROTAC followed by the target protein.

-

-

Data Analysis: The sensorgrams are analyzed to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Cellular Assays for Protein Degradation

4.2.1. Western Blotting

Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.[14] It is a standard method to assess the degradation of the target protein upon PROTAC treatment.[14]

Protocol Outline:

-

Cell Treatment: Treat cells with the PROTAC at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using an assay like the BCA assay.[14]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for MLKL. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensities using densitometry software.[14] Normalize the MLKL band intensity to the loading control.

Visualizing Key Pathways and Workflows

Necroptosis Signaling Pathway

Caption: The necroptosis signaling pathway highlighting the central role of MLKL.

General Mechanism of an MLKL-PROTAC-CRBN Ternary Complex

Caption: The general mechanism of a PROTAC inducing the degradation of MLKL via CRBN.

Experimental Workflow for PROTAC Characterization

Caption: A typical experimental workflow for the characterization of a PROTAC.

Future Directions

The field of MLKL-targeted protein degradation is rapidly advancing. A critical next step will be the elucidation of the high-resolution three-dimensional structure of the MLKL-PROTAC-CRBN ternary complex. This will provide invaluable insights into the specific protein-protein and protein-ligand interactions that drive complex formation and stability, thereby enabling structure-based design of more potent and selective MLKL degraders. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in achieving this goal.[9][][16] The structural information will undoubtedly accelerate the development of novel therapeutics for a range of necroptosis-driven diseases.

References

- 1. PROTACs Targeting MLKL Protect Cells from Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]

- 3. o2hdiscovery.co [o2hdiscovery.co]

- 4. Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aragen.com [aragen.com]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. cytivalifesciences.com [cytivalifesciences.com]

- 14. benchchem.com [benchchem.com]

- 16. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]

An In-depth Technical Guide to Investigating Necroptosis with MLKL Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated, lytic cell death that plays a critical role in various physiological and pathological processes, including inflammation, host defense, and tissue homeostasis.[1][2] Unlike the immunologically silent process of apoptosis, necroptosis is highly inflammatory due to the rupture of the plasma membrane and the subsequent release of damage-associated molecular patterns (DAMPs).[1] This pathway is executed by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the terminal executioner, Mixed Lineage Kinase Domain-like protein (MLKL).[1][3] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[2][4]

Given its involvement in diseases such as inflammatory conditions, neurodegeneration, and ischemia-reperfusion injury, the necroptosis pathway, and specifically MLKL, has emerged as a compelling therapeutic target.[5][6] MLKL degraders, such as those based on Proteolysis-Targeting Chimera (PROTAC) technology, represent a novel therapeutic modality. These molecules are designed to induce the selective degradation of MLKL protein, thereby preventing the execution of necroptotic cell death.[7][8] This guide provides a comprehensive overview of the necroptosis pathway, the mechanism of MLKL degraders, and detailed experimental protocols to investigate their efficacy.

The Necroptosis Signaling Pathway

The most well-characterized trigger for necroptosis is the activation of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNF-α.[1] The subsequent signaling events determine the cell's fate: survival, apoptosis, or necroptosis.

-

Complex I Formation (Pro-Survival): TNF-α binding to TNFR1 recruits a membrane-bound complex (Complex I) that includes TRADD, TRAF2, cIAP1/2, and RIPK1. This complex activates pro-survival signaling pathways like NF-κB.[1]

-

Complex II Formation (Pro-Apoptosis/Necroptosis): When pro-survival signals are compromised, RIPK1 dissociates and forms a cytosolic complex (Complex II) with FADD and Caspase-8.[9] Active Caspase-8 cleaves RIPK1 and RIPK3, leading to apoptosis.[1]

-

Necrosome Formation (Pro-Necroptosis): If Caspase-8 is inhibited or absent, RIPK1 and RIPK3 interact via their RIP Homotypic Interaction Motifs (RHIMs) to form an amyloid-like signaling complex known as the necrosome.[3][10]

-

MLKL Activation and Execution: Within the necrosome, RIPK3 becomes activated and phosphorylates the pseudokinase MLKL.[3][4] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization (forming tetramers and higher-order polymers) and translocation to the plasma membrane.[3][4][11] At the membrane, MLKL oligomers directly or indirectly cause pore formation, leading to a loss of membrane integrity, cell swelling, and lysis.[12][13]

MLKL Degraders: A Novel Therapeutic Approach

Targeted protein degradation utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins. PROTACs are bifunctional molecules with a ligand for the target protein (MLKL) and a ligand for an E3 ubiquitin ligase, connected by a linker.[7]

The mechanism involves:

-

Ternary Complex Formation: The MLKL degrader simultaneously binds to MLKL and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex.

-

Ubiquitination: The E3 ligase ubiquitinates MLKL, tagging it for destruction.

-

Proteasomal Degradation: The polyubiquitinated MLKL is recognized and degraded by the 26S proteasome.

-

Pathway Inhibition: By eliminating the MLKL protein, the degrader prevents the execution step of necroptosis, protecting the cell from this form of death.

Quantitative Data on MLKL Degraders

The development of MLKL degraders is an active area of research. Below is a summary of publicly available data on representative compounds.

| Compound Name | Target | Compound Type | Potency / Efficacy | Cell Line | Citation(s) |

| MLKL Degrader 1 | MLKL | PROTAC | Kd: 32 nMDC50: 2.4 µM | HT-29 | [14] |

| MP-11 | MLKL | Covalent PROTAC | Nanomolar antinecroptotic activityDmax: >95% | Human Cell Lines | [15][16][17] |

-

Kd (Dissociation Constant): A measure of binding affinity between the degrader and the target protein.

-

DC50 (Degradation Concentration 50%): The concentration of the degrader required to reduce the level of the target protein by 50%.

-

Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols for Investigating MLKL Degraders

A logical workflow is essential for evaluating the efficacy and mechanism of a novel MLKL degrader.

Protocol 1: Induction of Necroptosis in Cell Culture

This protocol describes the standard method for inducing TNF-mediated necroptosis in cultured cells like HT-29 or L929.[1][18]

Materials:

-

Cell line susceptible to necroptosis (e.g., human HT-29, mouse L929)

-

Complete culture medium

-

TNF-α (human or mouse, as appropriate)

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

MLKL degrader of interest

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Degrader Pre-treatment: Treat cells with various concentrations of the MLKL degrader or vehicle (DMSO) for a predetermined time (e.g., 4, 8, or 16 hours) to allow for protein degradation.

-

Inhibition of Caspases: Add the pan-caspase inhibitor z-VAD-fmk (final concentration of ~20 µM) to the culture medium. This is crucial to block apoptosis and channel the signal towards necroptosis.[1]

-

Induction of Necroptosis: Add the necroptosis-inducing stimuli: TNF-α (10-100 ng/mL) and a Smac mimetic (~100 nM).

-

Incubation: Incubate the cells for the desired time course (e.g., 4, 8, 12, 24 hours) before proceeding with downstream assays.

Protocol 2: Assessment of Cell Viability (LDH Release Assay)

This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of lytic cell death like necroptosis.[19][20]

Materials:

-

Treated cells in a multi-well plate

-

Phenol red-free culture medium (to avoid interference)

-

Commercially available LDH cytotoxicity assay kit

-

Plate reader capable of measuring absorbance at 490-520 nm

Procedure:

-

Prepare Controls:

-

Spontaneous LDH Release: Untreated, viable cells.

-

Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit.

-

-

Collect Supernatant: After the necroptosis induction period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate. Avoid disturbing the cell monolayer.

-

Assay Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[19]

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Measure Absorbance: Measure the absorbance at 490 nm using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Protocol 3: Assessment of Plasma Membrane Integrity (Propidium Iodide Staining)

Propidium Iodide (PI) is a fluorescent, cell-impermeable DNA-binding dye. It can only enter cells that have lost plasma membrane integrity, making it a reliable marker for necroptotic cells.[21][22]

Materials:

-

Treated cells

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)

-

Flow cytometer or fluorescence microscope

Procedure (for Flow Cytometry):

-

Harvest Cells: Collect both adherent and floating cells from each well. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

-

Wash: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend: Resuspend the cell pellet in a suitable binding buffer or PBS.

-

Stain: Add PI solution to the cell suspension and incubate for 5-15 minutes on ice, protected from light.

-

Analyze: Analyze the samples immediately on a flow cytometer. PI-positive cells are counted as dead/necroptotic. An unstained control and a positive control (lysed cells) should be included for proper gating.

Protocol 4: Western Blotting for MLKL Degradation and Phosphorylation

Western blotting is used to quantify the reduction in total MLKL protein levels following degrader treatment and to assess the phosphorylation status of MLKL (p-MLKL), a key indicator of necroptosis activation.[23][24]

Materials:

-

Treated cell pellets

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

Laemmli sample buffer (both reducing and non-reducing)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MLKL, anti-phospho-MLKL (pS358), anti-RIPK3, anti-p-RIPK3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Quantify protein concentration.

-

Sample Preparation:

-

SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer them to a membrane.[25]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[25]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal.[24]

-

Analysis: Quantify band intensities using densitometry software. Normalize MLKL levels to the loading control to confirm degradation. Assess the p-MLKL signal to confirm inhibition of necroptosis signaling.

Protocol 5: Co-Immunoprecipitation for Necrosome Formation

Co-Immunoprecipitation (Co-IP) is used to verify the formation of the RIPK1-RIPK3 necrosome, a critical upstream step in MLKL activation. An effective MLKL degrader should not affect this step, confirming its specific action on the downstream executioner.[23][26]

Materials:

-

Treated cell pellets

-

Co-IP lysis buffer (non-denaturing, e.g., NP-40 based buffer) with protease/phosphatase inhibitors

-

Primary antibody for immunoprecipitation (e.g., anti-RIPK3)

-

Protein A/G agarose (B213101) or magnetic beads

-

Primary antibodies for immunoblotting (anti-RIPK1, anti-RIPK3)

-

Elution buffer and sample buffer

Procedure:

-

Cell Lysis: Lyse cells in ice-cold, non-denaturing Co-IP buffer.

-

Pre-clearing (Optional): Incubate lysate with beads alone for 30-60 minutes to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-RIPK3 antibody for 2-4 hours or overnight at 4°C.

-

Capture Complex: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash: Pellet the beads and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in reducing sample buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against RIPK1 and RIPK3 to detect their interaction. The input (a small fraction of the initial lysate) should be run alongside to confirm protein expression.[26][27]

Conclusion

The investigation of necroptosis and the development of targeted therapeutics like MLKL degraders require a robust set of biochemical and cell-based assays. By selectively eliminating the terminal executioner of necroptosis, MLKL degraders offer a promising strategy for treating a range of inflammatory and degenerative diseases. The technical guide presented here provides the foundational knowledge and detailed protocols necessary for researchers to effectively induce necroptosis, quantify its outcomes, and rigorously evaluate the efficacy and mechanism of action of novel MLKL-targeting compounds. A multi-faceted approach, combining viability assays with mechanistic protein analysis, is crucial for advancing these innovative molecules toward clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Necroptosis: A Pathogenic Negotiator in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PROTACs Targeting MLKL Protect Cells from Necroptosis. (2023) | Oliver Rathje | 10 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. "Necroptosis: MLKL Polymerization." by Andrea Johnston [repository.lsu.edu]

- 11. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]

- 19. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Death and Survival Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. bioradiations.com [bioradiations.com]

- 23. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Western blot protocol | Abcam [abcam.com]

- 26. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Unraveling the Core of PROTAC MLKL Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PROTAC MLKL Degrader-1, also identified as Compound 36 in pivotal research. This molecule represents a significant advancement in the targeted degradation of Mixed Lineage Kinase domain-Like pseudokinase (MLKL), a key effector protein in the necroptosis cell death pathway. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this PROTAC effectively induces the ubiquitination and subsequent proteasomal degradation of MLKL, offering a promising therapeutic strategy for diseases where necroptosis is implicated.

Core Composition: A Tripartite Molecular Architecture

This compound is a heterobifunctional molecule meticulously designed with three key components: a ligand that binds to the target protein (MLKL), a ligand for an E3 ubiquitin ligase (CRBN), and a chemical linker that conjugates these two elements.

-

MLKL Ligand: The warhead of the PROTAC, which selectively binds to the MLKL protein. The initial research by Rathje et al. describes the use of a high-affinity pyrazole (B372694) carboxamide-based ligand for this purpose.

-

E3 Ligase Ligand: A derivative of Lenalidomide is utilized to engage the CRBN E3 ligase complex. This engagement is crucial for initiating the proximity-induced ubiquitination of the target protein.

-

Linker: The linker is a critical determinant of the PROTAC's efficacy, influencing the formation of a stable ternary complex between MLKL and CRBN. While the exact chemical structure of the linker for Compound 36 is detailed in the supplementary information of the primary research article, it is designed to optimize the distance and orientation between the two recruited proteins.

Quantitative Analysis of MLKL Degradation

The efficacy of this compound has been quantified through various in vitro experiments. The following table summarizes the key degradation parameters.

| Parameter | Value | Cell Line | Concentration | Time | Reference |

| Dmax | >90% | HT-29 | 10 µM | 24 hours | [1] |

| DC50 | 2.4 µM | HT-29 | Not Applicable | Not Specified | [2] |

Note: The DC50 and Dmax values are critical metrics for assessing the potency and efficacy of a PROTAC degrader. Further details on the specific experimental conditions can be found in the cited literature.

Signaling Pathway: The Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of MLKL. The following diagram illustrates this process.

Caption: Mechanism of this compound action.

The Necroptosis Signaling Pathway

MLKL is the terminal effector in the necroptosis pathway. Its degradation by this compound effectively blocks this form of programmed cell death. The simplified signaling cascade is depicted below.

Caption: Simplified necroptosis signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound. For detailed step-by-step protocols, including reagent concentrations and incubation times, please refer to the supplementary information of the primary research article by Rathje et al. (2023).

Western Blotting for MLKL Degradation

This protocol is used to quantify the reduction in MLKL protein levels following treatment with the PROTAC.

Experimental Workflow

Caption: Western blot experimental workflow.

Methodology Outline:

-

Cell Culture and Treatment: Plate cells (e.g., HT-29) and treat with varying concentrations of this compound for a specified duration.

-

Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for MLKL, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Signal Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity to determine the extent of MLKL degradation relative to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (TSZ-induced Necroptosis Model)

This assay assesses the ability of the PROTAC to rescue cells from necroptotic cell death. The TSZ model utilizes a combination of TNF-α (T), a SMAC mimetic (S), and a pan-caspase inhibitor (Z) to induce necroptosis.

Methodology Outline:

-

Cell Seeding: Seed cells in a multi-well plate.

-

PROTAC Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period to allow for MLKL degradation.

-

Induction of Necroptosis: Induce necroptosis by adding the TSZ cocktail.

-

Viability Measurement: After a set incubation period, measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the viability data to untreated controls to determine the protective effect of the PROTAC.

Conclusion

This compound (Compound 36) is a potent and effective degrader of MLKL, demonstrating the therapeutic potential of targeting this key necroptosis effector. The modular design of this PROTAC, combining a specific MLKL binder with a CRBN-recruiting moiety via an optimized linker, results in efficient and robust degradation of the target protein. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working in the field of targeted protein degradation and necroptosis-related diseases. For the complete and detailed chemical structure and synthesis of the linker, readers are directed to the primary publication and its supporting materials.

References

Methodological & Application

Application Notes and Protocols for PROTAC MLKL Degrader-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. PROTAC MLKL Degrader-1 is a heterobifunctional molecule that specifically targets Mixed Lineage Kinase Domain-Like (MLKL) protein for degradation. MLKL is the terminal effector protein in the necroptosis signaling pathway, a form of programmed cell death implicated in various inflammatory diseases and tissue injury. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase to MLKL, this compound mediates the ubiquitination and subsequent proteasomal degradation of MLKL, thereby inhibiting necroptosis.[1] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on MLKL degradation and the modulation of necroptosis.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Notes |

| Dmax | >90%[1][2][3] | HT-29 | Maximum degradation of MLKL. |

| DC50 | 2.4 µM[4] | HT-29 | Concentration for 50% maximal degradation. |

| Recommended Cellular Concentration | 10 µM[4] | HT-29 | For achieving significant MLKL degradation. |

| Binding Affinity (Kd) | 32 nM[4] | - | In vitro binding affinity to MLKL. |

Signaling Pathway and Mechanism of Action

Necroptosis is initiated by stimuli such as TNF-α, leading to the activation of RIPK1 and RIPK3 kinases. RIPK3 then phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane. This results in membrane permeabilization and cell death. This compound is composed of a ligand that binds to MLKL, a linker, and a ligand for the E3 ubiquitin ligase CRBN. This ternary complex formation (MLKL - PROTAC - CRBN) leads to the polyubiquitination of MLKL, marking it for degradation by the proteasome. This degradation prevents the execution of necroptosis.

Caption: Mechanism of this compound in the context of the necroptosis pathway.

Experimental Protocols

Protocol 1: Assessment of MLKL Degradation by Western Blot

This protocol details the steps to quantify the degradation of MLKL in HT-29 cells following treatment with this compound.

Materials:

-

HT-29 cells (human colon adenocarcinoma)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-MLKL antibody (recommended starting dilution 1:1000 - 1:1500)[5]

-

Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed HT-29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C with 5% CO2.

-

PROTAC Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to determine DC50 would be 0.1, 0.3, 1, 3, 10, and 30 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

-

Remove the medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.

-

Incubate for 24 hours at 37°C with 5% CO2.[6]

-

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MLKL antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

Visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the MLKL band intensity to the loading control.

-

Calculate the percentage of MLKL remaining relative to the vehicle control.

-

Plot the percentage of remaining MLKL against the log of the PROTAC concentration to determine the DC50 and Dmax.

-

Caption: Experimental workflow for assessing MLKL degradation via Western blot.

Protocol 2: Necroptosis Protection Assay using CellTiter-Glo®

This protocol is for assessing the ability of this compound to protect cells from necroptosis induced by the "TSZ" model. Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

HT-29 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., Birinapant or LCL161)

-

z-VAD-fmk (pan-caspase inhibitor)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® 2.0 Reagent[7]

-

Luminometer

Procedure:

-

Cell Seeding: Seed HT-29 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.

-

Pre-treatment with PROTAC:

-

Prepare dilutions of this compound in complete growth medium.

-

Treat the cells with the desired concentrations of the PROTAC or vehicle control (DMSO).

-

Incubate for 24 hours.[6]

-

-

Induction of Necroptosis (TSZ Treatment):

-

Prepare a "TSZ" cocktail in complete growth medium containing:

-

Add the TSZ cocktail to the wells already containing the PROTAC or vehicle.

-

Include control wells:

-

Untreated cells (for 100% viability)

-

Cells treated with TSZ only (for maximum necroptosis)

-

-

Incubate for an additional 18-24 hours.

-

-

Cell Viability Measurement (CellTiter-Glo®):

-

Equilibrate the 96-well plate to room temperature for about 30 minutes.[9][10]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

-

Record the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only).

-

Calculate the percentage of cell viability for each condition relative to the untreated control.

-

Plot the percentage of cell viability against the log of the PROTAC concentration to determine the EC50 for necroptosis protection.

-

Caption: Workflow for the necroptosis protection assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]

- 5. MLKL antibody (21066-1-AP) | Proteintech [ptglab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.kr]

- 8. researchgate.net [researchgate.net]

- 9. OUH - Protocols [ous-research.no]

- 10. promega.com [promega.com]

Determining the Optimal Concentration of PROTAC MLKL Degrader-1: Application Notes and Protocols

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce the physical removal of the protein, offering a more robust and sustained biological effect.[1][3] This application note focuses on PROTAC MLKL Degrader-1 , a heterobifunctional molecule designed to target Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase for degradation.[4][5]

MLKL is the terminal-known obligate effector in necroptosis, a form of regulated cell death implicated in various inflammatory diseases.[6][7] Upon activation by RIPK3-mediated phosphorylation, MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.[8][9][10] By degrading MLKL, this compound can effectively abrogate necroptotic cell death.[4][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal working concentration of this compound. It includes detailed protocols for key experiments, data interpretation guidelines, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action & Signaling Pathways

Understanding the signaling context is crucial for designing and interpreting experiments. Necroptosis is initiated by stimuli that lead to the activation of RIPK3, which in turn phosphorylates MLKL.[7][12] This phosphorylation event is the critical trigger for MLKL's executioner function.[9]

This compound intervenes by inducing the degradation of MLKL protein. It is a heterobifunctional molecule composed of a ligand that binds to MLKL, a linker, and a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[4][13] This architecture facilitates the formation of a ternary complex between MLKL, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination of MLKL and its subsequent degradation by the 26S proteasome.[1][2]

Experimental Workflow for Determining Optimal Concentration

A systematic, multi-assay approach is required to identify a concentration that is both effective and specific. The workflow should assess target degradation, cellular viability, and functional outcomes.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Line Selection: Use a cell line that expresses endogenous MLKL and is sensitive to necroptosis, such as human colorectal adenocarcinoma HT-29 cells.[14][15]

-

Cell Seeding: Plate cells in appropriate well formats (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) and allow them to adhere overnight to reach 60-70% confluency.

-

PROTAC Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[13] Further dilute in cell culture medium to achieve the desired final concentrations for your dose-response curve (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO only) at the highest concentration used.

-

Treatment: Replace the existing medium with the medium containing the PROTAC or vehicle control.

-

Incubation: Incubate the cells for a predetermined time. A 24-hour incubation is often a good starting point for degradation studies.[16]

Protocol 2: Western Blot for MLKL Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein.[2] The goal is to generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[2][17]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Keep samples on ice to prevent protein degradation.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[2]

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[2][18]

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12][18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[2]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for total MLKL.

-

Wash the membrane three times with TBST.[2]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again and probe with an antibody for a loading control (e.g., GAPDH, β-actin, or tubulin).

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]

-

Quantify the band intensities using densitometry software. Normalize the MLKL band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of MLKL remaining relative to the vehicle-treated control.

-

Plot the percentage of MLKL remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell health and identifies concentrations at which the PROTAC may induce off-target toxicity.

-

Cell Treatment: Seed cells in a white, clear-bottom 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.

-

Assay Procedure: After the 24-hour incubation, allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol (e.g., Promega G9241).[17]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percent viability against the log of the PROTAC concentration to determine if there is a cytotoxic effect and calculate an IC50 value if applicable.

Protocol 4: Necroptosis Induction and Rescue Assay

This functional assay confirms that MLKL degradation translates to a desired biological outcome—the prevention of necroptotic cell death.

-

Cell Plating: Seed HT-29 cells in a 96-well plate.

-

Pre-treatment: Treat cells with the desired concentrations of this compound (based on DC50 values) or vehicle control for 24 hours to allow for MLKL degradation.

-

Necroptosis Induction: After the pre-treatment period, induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM Birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). This combination is often referred to as TSZ.[4][11][19]

-

Cell Death Measurement:

-

Include a cell-impermeant DNA dye (e.g., SYTOX Green or Propidium Iodide) in the medium during necroptosis induction.

-

Monitor the increase in fluorescence over time (e.g., 8-12 hours) using a plate reader or a live-cell imaging system.

-

-

Analysis: Quantify the endpoint fluorescence or the rate of fluorescence increase. Compare the level of cell death in PROTAC-treated wells to the vehicle-treated control wells that received the TSZ stimulus. A significant reduction in cell death indicates a functional rescue.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and easy comparison.